![molecular formula C21H19FN4O2S B2886993 2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-07-1](/img/structure/B2886993.png)
2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles and triazoles are important classes of heterocyclic compounds. Thiazoles contain sulfur and nitrogen in a five-membered ring and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Triazoles, on the other hand, are characterized by the presence of three nitrogen atoms in a five-membered ring and are known for their versatile pharmaceutical applications .
Molecular Structure Analysis
Thiazoles and triazoles have unique molecular structures that contribute to their biological activities. For instance, substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Similarly, the presence of aryl/heteroaryl substituent at a certain position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Scientific Research Applications
Fluorescence Applications
- Compounds similar to "2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide" have been utilized in the synthesis of efficient color-tunable fluorophores, demonstrating applications in fluorescence-based technologies. Specifically, N-ethoxycarbonylpyrene- and perylene thioamides have been employed as building blocks for creating fluorescent dyes with broad emission spectra, indicating the potential of such compounds in developing advanced fluorescence applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Synthesis of Novel Compounds
- Research has focused on microwave-assisted synthesis techniques to generate hybrid molecules containing various bioactive moieties. This approach underscores the versatility of compounds related to "this compound" in constructing complex structures with potential biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiviral Activity
- Benzamide-based compounds have been synthesized and evaluated for their anti-influenza A virus activities. The novel synthesis route has led to benzamide-based 5-aminopyrazoles and related derivatives showing significant antiviral activities, suggesting the potential of "this compound" in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Biological Activity Evaluation
- Novel compounds, including those related to "this compound", have been synthesized and tested for various biological activities, including antimicrobial, antiurease, and antilipase activities. This research highlights the compound's potential in contributing to the development of new therapeutic agents (Mohamed, 2021).
Chemical Synthesis and Characterization
- The synthesis of novel fluorophores and their evaluation for photophysical properties has been explored. These studies demonstrate the compound's utility in developing new materials with specific fluorescence characteristics, potentially useful in imaging and sensor applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound’s specific targets would depend on its specific structure and the substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects depending on its specific targets and mode of action.
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWMVSCCDJGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
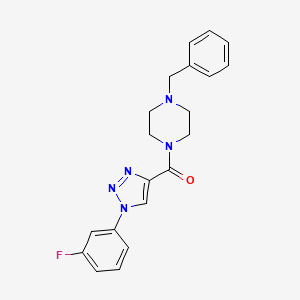
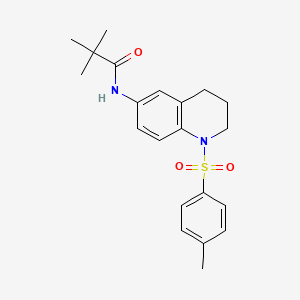
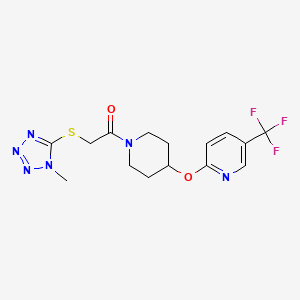
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)

![5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2886918.png)
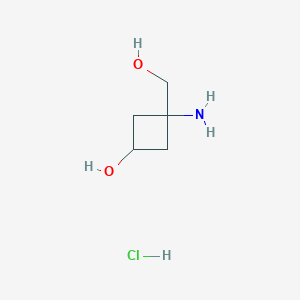
![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)
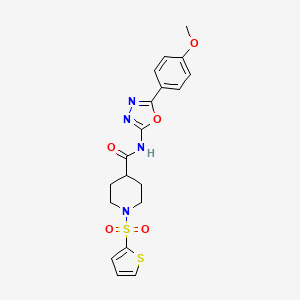
![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)
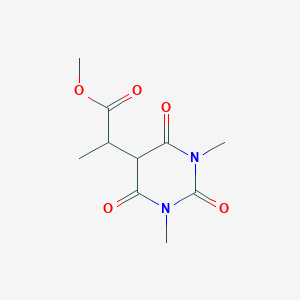

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
